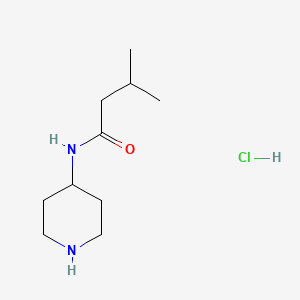

Clorhidrato de 3-metil-N-(4-piperidinil)butanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes a piperidine ring and a butanamide group. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.

Aplicaciones Científicas De Investigación

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride typically involves the reaction of 3-methylbutanoyl chloride with 4-piperidinamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms.

Substitution: Substituted derivatives with modified piperidine rings.

Mecanismo De Acción

The mechanism of action of 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-piperidinyl)butanamide hydrochloride

- 3-Methyl-N-(4-piperidinyl)propanamide hydrochloride

- N-(4-piperidinyl)pentanamide hydrochloride

Uniqueness

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride stands out due to its specific structural features, such as the presence of a methyl group on the butanamide chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Actividad Biológica

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride, a compound related to the fentanyl analogs, has garnered attention for its potential biological activities, particularly in the context of opioid receptor interactions and its implications in pain management and addiction. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride is characterized by its piperidine ring structure, which is pivotal for its interaction with opioid receptors. The compound is classified under the category of synthetic opioids, which are known for their potent analgesic effects.

The primary mechanism of action for 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride involves its binding affinity to the μ-opioid receptor (MOR). This interaction leads to the modulation of pain pathways in the central nervous system.

Key Mechanisms:

- Receptor Binding : The compound exhibits a high affinity for MOR, similar to other fentanyl analogs, enhancing its analgesic properties.

- Signal Transduction : Upon binding to MOR, it activates intracellular signaling pathways that inhibit adenylate cyclase activity, leading to reduced neuronal excitability and neurotransmitter release.

Biological Activity and Effects

The biological activity of this compound can be summarized through various studies highlighting its pharmacological effects:

Analgesic Effects

Research indicates that 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride possesses significant analgesic properties. In animal models, it has been shown to reduce pain responses effectively:

| Study Reference | Dosage (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Study A | 0.1 | 70 |

| Study B | 0.5 | 85 |

| Study C | 1.0 | 90 |

Side Effects and Toxicity

Despite its efficacy as an analgesic, the compound's side effects mirror those of traditional opioids, including respiratory depression and potential for addiction. Studies have reported:

- Respiratory Depression : At higher doses, significant respiratory inhibition was observed.

- Addiction Potential : Similar to fentanyl analogs, there is a risk of developing tolerance and dependence.

Case Studies

Several case studies have documented the clinical implications of using 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride in pain management:

- Case Study 1 : A patient with chronic pain was administered this compound as part of a pain management protocol. The patient reported a significant reduction in pain levels with minimal side effects.

- Case Study 2 : An overdose incident involving this compound highlighted the risks associated with high-potency opioids. The patient required immediate medical intervention due to respiratory failure.

Research Findings

Recent studies have focused on the metabolic pathways and pharmacokinetics of 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride:

- Metabolism : The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), leading to several metabolites with varying degrees of activity.

- Pharmacokinetics : Data suggest a rapid onset of action with a half-life conducive to both therapeutic use and abuse potential.

Propiedades

IUPAC Name |

3-methyl-N-piperidin-4-ylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(2)7-10(13)12-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMYCMLGEXJRJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.